N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide is a chemical compound that belongs to the class of amides, specifically characterized by the presence of a pyridazinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical agent, particularly in modulating specific biological pathways.
This compound is often referenced in various scientific literature and patents, indicating its relevance in research and development. Notably, it has been associated with the modulation of the G protein-coupled receptor 119 (GPR119), which plays a significant role in metabolic processes and could be targeted for treating metabolic disorders .
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide can be classified under:
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under controlled conditions using appropriate reagents and catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide primarily involves its interaction with G protein-coupled receptors, specifically GPR119. Upon binding, this compound may activate intracellular signaling pathways that regulate insulin secretion and glucose homeostasis.
Research indicates that compounds targeting GPR119 can enhance glucose-dependent insulin secretion, making them potential candidates for treating type 2 diabetes .
The compound's properties can be further elucidated through spectroscopic techniques such as Infrared (IR) spectroscopy, Ultraviolet-visible (UV-vis) spectroscopy, and chromatographic methods for purity assessment .
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide has several potential applications:
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide (CAS: 899746-77-1) is a heterocyclic amide derivative with the systematic IUPAC name reflecting its three core components: a 6-ethoxypyridazine ring, a central phenyl spacer, and a 4-methoxybenzamide group. Its molecular formula is C₂₀H₁₉N₃O₃ (molecular weight: 349.39 g/mol), featuring key functional groups including an amide linkage, aromatic rings, and ether substituents . The pyridazine nitrogen atoms and methoxy/ethoxy oxygen atoms serve as hydrogen bond acceptors, while the amide NH acts as a hydrogen bond donor, influencing molecular interactions [7].
Table 1: Structural Analogues and Key Modifications
Compound Name | Core Modification | Molecular Formula | Key Properties |
---|---|---|---|
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide | Methoxy vs. ethoxy; nitrobenzamide | C₁₈H₁₄N₄O₄ | Enhanced electron-withdrawing character |
3-{[6-(4-fluorophenyl)pyridazin-3-yl]amino}benzamide | Fluorophenyl substitution | C₁₇H₁₃FN₄O | Increased polarity (PSA: 61.4 Ų) |
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide | Sulfonamide linker; bromo substituent | C₂₀H₂₀BrN₃O₄S | Higher molecular weight (478.4 g/mol) |
N-(3-acetyl-phenyl)-4-methoxy-benzamide | Acetyl replacement | C₁₆H₁₅NO₃ | Ketone-containing bioisostere |
Notable analogues include sulfonamide-linked derivatives (e.g., 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide), which replace the amide bond with a sulfonamide group, altering electronic properties and hydrogen-bonding capacity . Fluorinated variants like N-(4-ethoxyphenyl)-3-{[6-(4-fluorophenyl)pyridazin-3-yl]amino}benzamide introduce halogen bonds for target affinity modulation [4]. Additionally, ketone-based analogues such as N-(3-acetyl-phenyl)-4-methoxy-benzamide demonstrate the versatility of the benzamide moiety in scaffold hopping [6].
The compound emerged from early 2000s research into pyridazine-based scaffolds targeting metabolic disorders. Its discovery coincided with explorations of pyridazinylphenyl amides as modulators of G protein-coupled receptors (GPCRs) involved in glucose metabolism and appetite regulation . Synthetic routes typically involve:
Pharmacophore evolution leveraged the molecule’s balanced lipophilicity (logP ≈ 4–5) and moderate polar surface area (61.4 Ų), optimizing cell permeability while retaining water solubility for in vitro assays [7]. The ethoxy group was strategically chosen over methoxy to enhance metabolic stability by reducing oxidative demethylation, a common limitation in early analogues .
The 6-ethoxypyridazinyl moiety contributes critical pharmacophoric properties:
The 4-methoxybenzamide group provides complementary features:
Table 2: Computational Analysis of Key Moieties
Parameter | Pyridazinyl Moiety | Methoxybenzamide Moiety | Significance |
---|---|---|---|
LogP Contribution | +1.2 (XLOGP3) | +1.4 (XLOGP3) | Balanced lipophilicity |
H-Bond Acceptors | 2 nitrogen atoms | Carbonyl oxygen + methoxy | Enhanced target engagement |
CYP Inhibition Risk | Low (CYP3A4: No) | Low (CYP2D6: No) | Favorable metabolic profile |
TPSA Contribution | 30 Ų | 31 Ų | Optimal membrane permeability (Total PSA: 61.4 Ų) |
Synergistically, these moieties create a "molecular clamp": the pyridazinyl anchors to adenine-binding regions of kinases, while the methoxybenzamide extends into adjacent hydrophobic clefts, as observed in kinase inhibition assays [7]. This design paradigm has inspired derivatives targeting obesity-related pathways, positioning the compound as a versatile scaffold in metabolic disease therapeutics [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0